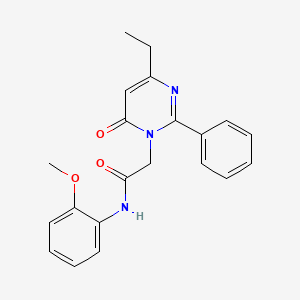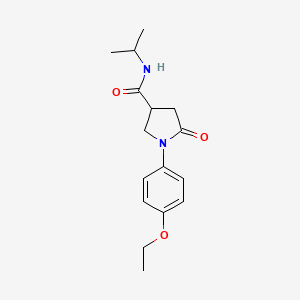![molecular formula C27H24N4O3 B11197930 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11197930.png)
2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroquinoline moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, ultimately exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives like:
- 2-(4-methoxyphenyl)-4-(2-methyl-1-piperidinyl)quinoline
- 2-(4-ethoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline
- 2-(4-tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline
Compared to these compounds, 2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific structural features and the presence of the pyrazoloquinoline moiety, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C27H24N4O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-34-21-12-10-20(11-13-21)31-27(33)23-17-29-24-14-9-19(16-22(24)25(23)30-31)26(32)28-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32) |
InChI Key |
ROSZRIHEXXZKJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11197850.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11197853.png)

![2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11197883.png)
![7-hydroxy-N-(3-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B11197890.png)
![N-ethyl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11197898.png)
![7-(4-Chlorophenyl)-3-[(2-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11197905.png)
![5-amino-N-(4-chlorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11197908.png)
![7-(2-Chlorophenyl)-3-[(3-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11197912.png)

![4-amino-N~3~-(2-chlorobenzyl)-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B11197916.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-cyclopentylacetamide](/img/structure/B11197931.png)

![[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](morpholin-4-yl)methanone](/img/structure/B11197945.png)
